3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
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Overview
Description
The compound 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a heteroaromatic compound that is likely to exhibit interesting chemical and physical properties due to the presence of the isoxazole ring and the bromophenyl group. While the specific compound is not directly studied in the provided papers, related compounds such as 5-hydroxyisoxazoles and isoxazol-5-ones have been investigated for their tautomeric forms and basicity, which suggests that the compound may also exhibit similar behavior .
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis steps . Similarly, the synthesis of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid demonstrates the complexity of synthesizing such molecules, which includes crystallization and stabilization by intermolecular hydrogen bonds . These examples provide insight into the potential synthetic routes that could be applied to the target compound.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds can be determined using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was elucidated using this method . The presence of bromine in the compound can significantly affect its molecular geometry and electronic properties, which is also likely for the compound .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds can vary widely depending on their functional groups and substitution patterns. The study of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids shows selective nucleophilic chemistry being employed to synthesize a library of druglike isoxazoles . This indicates that the compound may also participate in selective reactions, potentially useful in the synthesis of pharmaceuticals.
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds can be influenced by their molecular structure. For instance, solvatochromic and photophysical studies of related compounds provide information on how solvent polarity affects their emission spectra and quantum yields . The presence of a bromophenyl group in the compound of interest suggests that it may exhibit similar solvatochromic behavior.
Scientific Research Applications
1. Synthesis and Rearrangement in Chemistry
Isoxazole and 4,5-dihydroisoxazole carboxylic acid derivatives, such as 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, are used in chemical synthesis and rearrangements. For example, Andrianov et al. (1991) explored the synthesis and rearrangement of isoxazole- and 4,5-dihydroisoxazole-3-carboxylic acid amidoximes, highlighting their potential in chemical transformations (Andrianov, Semenikhina, & Eremeev, 1991).
2. Heterocyclization Processes
Flores et al. (2009) investigated the heterocyclization of ω-Bromo-2-trichloroacetyl cycloalkanones to produce isoxazole derivatives. This research contributes to the understanding of the chemical behavior of brominated dihydroisoxazole compounds (Flores, Flores, Piovesan, Malavolta, & Martins, 2009).
3. Structural and Conformational Studies
The molecular structure and conformation of dihydroisoxazole derivatives, including compounds similar to 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, have been a subject of study. Meneghetti and Artali (2008) provided insights into the molecular structures of dihydroisoxazolyl cyclopropane derivatives, which are key for understanding the physical and chemical properties of these compounds (Meneghetti & Artali, 2008).
4. Potential Biomedical Applications
Ryzhkova, Ryzhkov, and Elinson (2020) explored the electrochemical synthesis of a compound structurally similar to 3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid, highlighting its potential for various biomedical applications, including the regulation of inflammatory diseases (Ryzhkova, Ryzhkov, & Elinson, 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(3-bromophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO3/c11-7-3-1-2-6(4-7)8-5-9(10(13)14)15-12-8/h1-4,9H,5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKIMIGZSEKTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC(=CC=C2)Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-4,5-dihydroisoxazole-5-carboxylic acid |
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